Thexyltrichlorosilane

Beschreibung

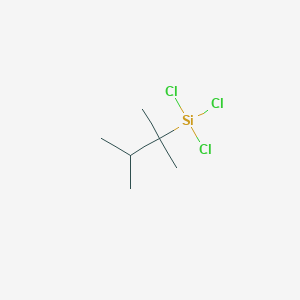

Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(2,3-dimethylbutan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLLOLAFIFULFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570094 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-53-6 | |

| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thexyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thexyltrichlorosilane: A Technical Guide to a Sterically Demanding Silylating Agent

Introduction: In the landscape of organic synthesis, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal of protecting groups for alcohols, silyl ethers offer a unique combination of tunable stability, ease of installation, and mild removal conditions. Thexyltrichlorosilane, systematically named trichloro(2,3-dimethylbutan-2-yl)silane, emerges as a specialized reagent for situations demanding high steric hindrance. The tertiary hexyl ("thexyl") group, with its bulky 1,1,2-trimethylpropyl structure, imparts distinct properties to the resulting silyl ether, influencing its stability and reactivity. This guide provides an in-depth examination of the fundamental properties, strategic applications, and handling considerations for this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is a moisture-sensitive, combustible liquid that requires careful handling under inert conditions. Its high reactivity stems from the three chloro-substituents on the silicon atom, making it a potent silylating agent.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18151-53-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃Cl₃Si | [1][2][3] |

| Molecular Weight | 219.61 g/mol | [1][2][3] |

| Appearance | Colorless to Straw-Colored Liquid | [1] |

| Boiling Point | 187 °C (at 760 mmHg) | [2][3] |

| Density | 1.109 - 1.16 g/mL | [1][2] |

| Refractive Index | 1.46 | [2] |

| Flash Point | 74 °C | [2] |

Spectroscopic Signature (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple and characteristic of the thexyl group.

-

A singlet for the six protons of the two equivalent methyl groups attached to the quaternary carbon (C(CH₃)₂).

-

A doublet for the six protons of the two equivalent methyl groups on the isopropyl moiety (-CH(CH₃)₂).

-

A septet for the single proton of the isopropyl moiety (-CH(CH₃)₂).

-

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the unique carbon environments within the thexyl group.

-

One signal for the quaternary carbon directly attached to the silicon atom.

-

One signal for the two equivalent methyl carbons attached to the quaternary carbon.

-

One signal for the tertiary carbon of the isopropyl group.

-

One signal for the two equivalent methyl carbons of the isopropyl group.

-

-

IR Spectroscopy: The infrared spectrum will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. Key diagnostic peaks would include Si-Cl stretching frequencies, typically found in the 450-650 cm⁻¹ region.

Section 2: The Thexyl Group as a Strategic Design Element

The utility of a silyl protecting group is primarily governed by the steric and electronic nature of the substituents on the silicon atom. The thexyl group's structure is the defining feature of this compound and dictates its applications.

Causality of Steric Hindrance

The most significant attribute of the thexyl group is its substantial steric bulk. This bulkiness is the primary driver behind its selection as a protecting group.

-

Enhanced Stability: The large steric profile of the thexyl group effectively shields the silicon-oxygen bond of the resulting silyl ether from nucleophilic or acidic attack. This steric hindrance dramatically slows the rate of cleavage, rendering the protecting group robust under conditions that might remove less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. The stability of silyl ethers generally increases with the steric bulk of the silicon substituents, following the trend: TMS < TES < TBDMS < TIPS. Thexyl-derived silyl ethers are expected to exhibit stability comparable to or greater than that of the highly robust tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.

-

Chemoselectivity: The steric demand of this compound allows for the selective protection of sterically accessible hydroxyl groups. Primary alcohols will react significantly faster than secondary alcohols, and tertiary alcohols are often unreactive. This provides an opportunity for chemoselective protection in polyhydroxylated molecules.

Section 3: Core Application: Protection of Alcohols

The primary application of this compound is the formation of thexyldichlorosilyl ethers as a means to protect alcohols during multi-step syntheses. The high reactivity of the trichlorosilyl moiety allows for rapid silylation, while the thexyl group confers high stability.

General Reaction Mechanism

The formation of a silyl ether from an alcohol and a chlorosilane proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. The reaction is typically performed in the presence of a non-nucleophilic base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct.

Caption: General mechanism for alcohol protection using a chlorosilane.

Exemplary Experimental Protocol

Objective: To protect a primary alcohol with a thexyldichlorosilyl group.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation and Causality:

-

Inert Atmosphere: this compound reacts violently with water to release HCl gas; an inert atmosphere is critical.

-

Base: Imidazole is used in excess to drive the reaction forward by activating the alcohol and neutralizing the two equivalents of HCl that would be generated if the reaction proceeded to form a di-alkoxy thexyl silyl ether from two equivalents of alcohol, or one equivalent of HCl for the mono-alkoxy product.

-

Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2-type reaction at the silicon center.

-

Workup: The aqueous quench neutralizes any remaining chlorosilane and acid. The brine wash is crucial for removing the highly polar DMF solvent from the organic extract.

Section 4: Safety, Handling, and Stability

This compound is a reactive and corrosive compound that demands stringent safety protocols.

-

Reactivity with Water: Like other chlorosilanes, it reacts vigorously with water, moisture, and protic solvents to release corrosive hydrogen chloride gas.[2] This reaction is highly exothermic.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Use personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2] All glassware and solvents must be scrupulously dried before use. Operations should be conducted under an inert atmosphere of nitrogen or argon.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The container should be stored under an inert gas to prevent hydrolysis from atmospheric moisture.[2] Store in a corrosion-resistant container.[2]

Caption: this compound reacts with moisture to produce hazardous HCl gas.

Conclusion

This compound is a valuable reagent for the protection of alcohols, particularly when high stability of the resulting silyl ether is required. Its utility is derived directly from the significant steric bulk of the thexyl group, which provides robust protection against a wide range of reaction conditions and allows for selective silylation of less hindered hydroxyl groups. However, its high reactivity, particularly towards moisture, necessitates rigorous handling and storage procedures. For the synthetic chemist, this compound represents a powerful tool for navigating complex synthetic pathways where the strategic deployment of a sterically demanding and highly stable protecting group is key to success.

References

Sources

Introduction: The Strategic Value of Steric Hindrance

An In-Depth Technical Guide to Thexyltrichlorosilane: Synthesis, Characterization, and Core Applications

In the landscape of modern synthetic chemistry, precision and control are paramount. Organosilicon compounds, particularly chlorosilanes, serve as versatile building blocks and protective agents. Among these, this compound ((CH₃)₂CHC(CH₃)₂SiCl₃) distinguishes itself through its significant steric bulk, conferred by the 1,1,2-trimethylpropyl group, commonly known as the "thexyl" group. This steric hindrance is not a limitation but a strategic advantage, offering unique selectivity and stability in a variety of chemical transformations.

This guide provides an in-depth exploration of this compound, from its fundamental synthesis via hydrosilylation to its comprehensive characterization using modern analytical techniques. We will delve into the causality behind the experimental protocols, emphasizing the principles of scientific integrity and safety that are critical for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound via Hydrosilylation

The most direct and atom-economical route to this compound is the platinum-catalyzed hydrosilylation of 2,3-dimethyl-2-butene (tetramethylethylene) with trichlorosilane (HSiCl₃).[1][2] This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of the alkene.

Mechanistic Insight: The Role of the Catalyst

The hydrosilylation reaction is a cornerstone of silicon--carbon bond formation.[2][3] While various transition metals can catalyze this process, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are frequently employed in industrial and laboratory settings for their high efficiency.[2][4] The catalytic cycle, though complex, generally involves:

-

Oxidative Addition: The platinum catalyst activates the Si-H bond of trichlorosilane.

-

Olefin Coordination: The alkene (2,3-dimethyl-2-butene) coordinates to the platinum center.

-

Insertion: The coordinated alkene inserts into the Si-Pt bond, forming a platinum-alkyl intermediate. This step dictates the regioselectivity, which, for a symmetrically substituted alkene like 2,3-dimethyl-2-butene, results in a single product.

-

Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the active catalyst.

The choice of catalyst is critical; it must be active enough to promote the reaction under mild conditions but not so reactive as to induce side reactions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound. Causality: Every step is designed to ensure high yield, purity, and, most importantly, safety, given the hazardous nature of chlorosilanes.

Core Requirements:

-

Reagents:

-

Trichlorosilane (HSiCl₃), ≥99% purity

-

2,3-Dimethyl-2-butene, ≥99% purity

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

-

Apparatus:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle with temperature controller

-

Distillation apparatus for purification

-

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (The "Why"): Chlorosilanes react violently with moisture to produce corrosive hydrogen chloride (HCl) gas.[1][5] Therefore, the entire apparatus must be meticulously oven-dried and assembled while hot under a positive pressure of dry inert gas (Argon or Nitrogen) to create an anhydrous environment.

-

Reagent Charging: Charge the three-neck flask with 2,3-dimethyl-2-butene and a magnetic stir bar. Add Karstedt's catalyst (a few drops are typically sufficient for laboratory scale) to the alkene.

-

Controlled Addition of Trichlorosilane: Fill the dropping funnel with trichlorosilane. Begin stirring the alkene/catalyst mixture and slowly add the trichlorosilane dropwise. Causality: The hydrosilylation reaction is exothermic. A slow, controlled addition is crucial to manage the reaction temperature and prevent a dangerous runaway reaction.

-

Reaction and Monitoring: After the addition is complete, gently heat the reaction mixture to reflux (the boiling point of trichlorosilane is approximately 32°C) for several hours to ensure the reaction goes to completion.[1] The progress can be monitored by taking small, quenched aliquots for Gas Chromatography (GC) analysis.

-

Purification by Fractional Distillation: Once the reaction is complete, the crude product is purified. Causality: Fractional distillation is the method of choice to separate the desired this compound from any unreacted starting materials, solvent (if used), and potential side products. The distillation should be performed under an inert atmosphere to prevent hydrolysis of the product.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step of the protocol. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

Data Presentation: Spectroscopic & Physical Properties

| Property / Technique | Observed Data / Characteristic Signal | Rationale for Structural Confirmation |

| Physical State | Colorless, fuming liquid with a pungent odor.[6] | Typical of volatile chlorosilanes. |

| Boiling Point | ~165-167 °C | The high boiling point relative to trichlorosilane (32°C) confirms the addition of the bulky thexyl group. |

| ¹H NMR (CDCl₃, TMS) | δ ~1.5-1.7 (m, 1H, -CH-), δ ~1.1-1.3 (s, 6H, -C(CH₃)₂), δ ~0.9-1.1 (d, 6H, -CH(CH₃)₂) | Unambiguously confirms the thexyl group's proton environment: a methine proton, two equivalent gem-dimethyl groups, and two equivalent methyl groups on the isopropyl moiety. |

| ¹³C NMR (CDCl₃) | Multiple peaks in the aliphatic region (~15-45 ppm) | Confirms the presence of the five distinct carbon environments within the thexyl group attached to the silicon atom. |

| ²⁹Si NMR (CDCl₃) | δ ~10-20 ppm | The chemical shift is characteristic of a silicon atom bonded to one alkyl group and three chlorine atoms. |

| FT-IR (neat) | ~2970-2870 cm⁻¹ (C-H stretch), ~1470, 1380 cm⁻¹ (C-H bend), ~550-450 cm⁻¹ (Si-Cl stretch) | Strong C-H stretching and bending vibrations confirm the alkyl structure. The strong absorption in the low-frequency region is characteristic of the Si-Cl bonds.[7] |

| Mass Spec. (EI) | M⁺ isotopic cluster around m/z 232 | The molecular ion peak confirms the molecular weight. The characteristic isotopic pattern (e.g., M, M+2, M+4, M+6) is definitive proof of the presence of three chlorine atoms. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

Caption: Interrelation of hazards and their corresponding safety controls.

Core Applications

The primary utility of this compound stems from its role as a precursor to other valuable silylating agents, most notably thexyldimethylsilyl chloride (TDS-Cl). The bulky thexyl group makes silyl ethers derived from it highly stable to a wide range of reaction conditions, yet they can be cleaved when necessary. This makes it an important tool in multi-step organic synthesis, particularly in pharmaceutical and natural product synthesis where selective protection of hydroxyl groups is essential.

Conclusion

This compound is a valuable organosilicon reagent whose synthesis and handling demand a thorough understanding of its chemical properties. The hydrosilylation of 2,3-dimethyl-2-butene with trichlorosilane provides an efficient and direct synthetic route. Rigorous characterization by NMR, FT-IR, and mass spectrometry is essential to verify the structure and purity of the product. Above all, a deep-seated commitment to safety protocols is non-negotiable when working with this reactive and hazardous compound. By integrating expert knowledge of reaction mechanisms with stringent safety practices, researchers can confidently synthesize and utilize this compound to advance their scientific objectives.

References

- Vertex AI Search. (n.d.). The Versatile Role of Ethyltrichlorosilane in Modern Chemical Synthesis.

- ChemicalBook. (n.d.). Methyltrichlorosilane - Safety Data Sheet.

- Gelest, Inc. (2014). METHYLTRICHLOROSILANE, 98%.

- NJ Department of Health. (n.d.). METHYL TRICHLOROSILANE HAZARD SUMMARY.

- ECHEMI. (n.d.). Trichloromethylsilane SDS, 75-79-6 Safety Data Sheets.

- Wikipedia. (n.d.). Methyltrichlorosilane.

- Dakenchem. (n.d.). What is Methyltrichlorosilane Used For? Industrial Applications and Market Trends.

- Wikipedia. (n.d.). Trichlorosilane.

- Wikipedia. (n.d.). Chlorosilane.

- Gelest, Inc. (2015). TRICHLOROSILANE, 99%.

- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications.

- Google Patents. (n.d.). DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group....

- NIST. (n.d.). Silane, trichloromethyl-. NIST Chemistry WebBook.

- ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.

- PubChem. (n.d.). Trichloromethylsilane | CH3SiCl3 | CID 6399.

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Shao, Y., et al. (2015). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. Progress in Chemistry.

Sources

- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 5. Chlorosilane - Wikipedia [en.wikipedia.org]

- 6. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

Thexyltrichlorosilane and the Thexylsilyl Moiety: A Guide to Sterically Governed Protection in Advanced Chemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of reagents available, silyl ethers stand out for their versatility and tunable stability. This guide delves into the chemical principles and practical applications of the thexylsilyl group, a sterically demanding moiety whose utility is paramount in achieving high selectivity and stability. We will explore the role of thexyltrichlorosilane as a foundational precursor and focus on the well-established thexyldimethylsilyl (TDS) group to illustrate the core concepts of its application in complex synthetic challenges, particularly within pharmaceutical and natural product synthesis.

Introduction: The Need for Steric Control in Protecting Group Chemistry

The temporary masking of a reactive functional group allows chemists to perform transformations on other parts of a molecule without interference.[1] For hydroxyl groups, conversion to a silyl ether is a common and highly effective strategy.[2][3] The power of this approach lies in the ability to modulate the properties of the silylating agent. By altering the alkyl substituents on the silicon atom, one can finely tune the steric hindrance and, consequently, the stability of the resulting silyl ether.[4][5]

The thexyl group (1,1,2-trimethylpropyl) is a bulky alkyl substituent that confers significant steric hindrance. When incorporated into a silylating agent, it provides a robust and highly selective means of protecting alcohols. This compound , (CH₃)₂CH-C(CH₃)₂-SiCl₃, represents the parent structure for this class of reagents. Its three reactive chloro groups make it a potent, trifunctional silane. While its high reactivity means it is less commonly used as a benchtop reagent compared to its derivatives, it is the ultimate precursor for introducing the thexylsilyl moiety. This guide will focus on the applications of the thexylsilyl group, primarily through the lens of its most common carrier, thexyldimethylsilyl chloride (TDS-Cl), to provide a field-proven perspective on its use.

The Thexylsilyl (TDS) Group: A Bulwark in Alcohol Protection

The primary rationale for employing the thexylsilyl group is to leverage its substantial steric bulk. This bulkiness is the causal factor behind its two most valuable attributes: enhanced stability and the ability to selectively protect less sterically hindered alcohols.[6]

Causality of Selection: Why Choose a Bulky Silyl Group?

In a molecule with multiple hydroxyl groups (e.g., primary, secondary, and tertiary), selectively protecting only one is a common challenge. The rate of silylation is highly sensitive to steric congestion around the target alcohol. Bulky silylating agents like TDS-Cl will react preferentially with the most accessible hydroxyl group, which is almost always a primary alcohol.[6] This allows for the differentiation of chemically similar functional groups, a critical step in the synthesis of complex natural products and pharmaceuticals.[7][8]

Furthermore, the steric shield provided by the thexyl group dramatically increases the stability of the resulting silyl ether towards hydrolysis under a wide range of reaction conditions, particularly in acidic media.[4][9]

Caption: Logical framework for selecting a silyl protecting group.

Stability Profile: A Quantitative Comparison

The utility of a protecting group is defined by its stability under various conditions and the ability to remove it selectively. Thexylsilyl (TDS) ethers are significantly more stable than smaller silyl ethers, particularly under acidic conditions. This allows for orthogonal strategies where a less stable group (like TMS) can be removed while the TDS group remains intact.[9]

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis[2][5] | Relative Rate of Basic Hydrolysis[2] |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10 - 100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Thexyldimethylsilyl | TDS | > 20,000 (More stable than TBS) [9] | Comparable to TBS |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Experimental Protocols: A Self-Validating System

The following protocols describe the protection of a primary alcohol using thexyldimethylsilyl chloride (TDS-Cl) and its subsequent deprotection. These methods are widely applicable and serve as a reliable foundation.

Protocol 1: Protection of a Primary Alcohol using TDS-Cl

This procedure details the selective silylation of a primary alcohol in the presence of a secondary alcohol. The bulky TDS-Cl reagent reacts preferentially at the less sterically hindered primary position.[10][11]

Materials:

-

Substrate (diol)

-

Thexyldimethylsilyl chloride (TDS-Cl) (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add thexyldimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TDS-protected primary alcohol.

Protocol 2: Deprotection of a Thexylsilyl (TDS) Ether

The exceptional strength of the Silicon-Fluorine bond makes fluoride ion reagents the most effective choice for cleaving robust silyl ethers like TDS ethers.[12] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[9]

Materials:

-

TDS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere, dissolve the TDS-protected alcohol (1.0 eq) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol via flash column chromatography if necessary.

Caption: A typical experimental workflow involving TDS protection.

This compound: The Reactive Precursor

This compound, with its three Si-Cl bonds, is significantly more reactive than its monochloro counterparts.[13] This high reactivity makes it a powerful precursor for creating a variety of thexyl-containing silicon compounds. Analogous to methyltrichlorosilane, it can undergo hydrolysis and alcoholysis to form silanols and alkoxysilanes, respectively, which can condense into cross-linked polysiloxane networks or resins.[14] This property suggests potential applications in materials science for creating water-repellent surface treatments or thermally stable insulating materials.[14]

The synthesis of organotrichlorosilanes is often achieved through the hydrosilylation of an alkene with trichlorosilane (HSiCl₃).[15] this compound would logically be formed by the reaction of 2,3-dimethyl-2-butene with trichlorosilane.

Authoritative Grounding: Safety and Handling of Organochlorosilanes

This compound and related organochlorosilanes are hazardous materials that demand strict handling protocols. Their reactivity is the source of both their synthetic utility and their danger. The information below is synthesized from safety protocols for analogous reactive chlorosilanes.[16][17][18]

-

Primary Hazards:

-

Water Reactivity: Reacts violently with water, moisture, and protic solvents (alcohols) to generate large quantities of corrosive and toxic hydrogen chloride (HCl) gas and significant heat.[17][18] Fumes in moist air.[18]

-

Flammability: Highly flammable liquids with low flash points. Vapors are heavier than air and can travel to an ignition source and flash back.[17][18]

-

Corrosivity: The parent compounds and the HCl byproduct are extremely corrosive to skin, eyes, and the respiratory tract, causing severe chemical burns upon contact.[16][19]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[20] Contact lenses should not be worn.[21]

-

Skin Protection: Wear suitable chemical-resistant clothing and gloves (neoprene or nitrile rubber are recommended).[21]

-

Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood. For emergency situations, a NIOSH-certified respirator with an acid gas cartridge is required.

-

-

Handling & Storage:

-

Inert Atmosphere: All handling and transfers must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[21]

-

Grounding: Containers and transfer equipment must be properly grounded to prevent static discharge, which can serve as an ignition source.[17] Use only non-sparking tools.[21]

-

Storage: Store in a cool, dry, well-ventilated, flammables-rated area away from incompatible materials like water, alcohols, acids, bases, and oxidizing agents.[21] Containers may develop pressure and should be vented periodically.

-

-

Emergency Procedures:

Conclusion

This compound serves as the parent compound for a class of sterically demanding silylating agents that are of significant value in advanced organic synthesis. The thexylsilyl (TDS) group, readily derived from these precursors, provides an exceptional level of stability and enables the selective protection of primary alcohols. This strategic control is indispensable for researchers in drug discovery and natural product synthesis, where complex architectures demand a nuanced and orthogonal approach to functional group manipulation. By understanding the principles of steric hindrance, the quantitative stability of the resulting silyl ethers, and the rigorous safety protocols required, scientists can effectively leverage the thexylsilyl moiety to achieve their synthetic goals.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]

-

Reddy, B. M., Figadere, B., & Charles, M. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 5(1), 51-54. Retrieved from [Link]

-

Silicones Environmental, Health and Safety Center (SEHSC) & CES-Silicones Europe. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). DIMETHYLTHEXYLSILYL CHLORIDE. Retrieved from [Link]

-

Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

-

Salama, T. A., Elmorsy, S. S., & Ismail, M. A. (2008). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. ECSOC-12. Retrieved from [Link]

-

Gelest, Inc. (2014). TRIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltrichlorosilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trichlorosilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

ResearchGate. (2012). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]

- Google Patents. (2015). CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction.

-

Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]

-

ResearchGate. (2008). Tetrachlorosilane- A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Retrieved from [Link]

-

White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]

-

Semantic Scholar. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Retrieved from [Link]

-

Modern Electronic Materials. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

-

PubMed. (2017). Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. Retrieved from [Link]

-

Natural Product Reports. (2015). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. DIMETHYLTHEXYLSILYL CHLORIDE | 67373-56-2 [chemicalbook.com]

- 11. クロロ(ジメチル)テキシルシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Chlorosilane - Wikipedia [en.wikipedia.org]

- 14. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 15. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 16. globalsilicones.org [globalsilicones.org]

- 17. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. dakenchem.com [dakenchem.com]

- 20. scribd.com [scribd.com]

- 21. gelest.com [gelest.com]

An In-depth Technical Guide to Thexyltrichlorosilane: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction: Unveiling Thexyltrichlorosilane

This compound, identified by the CAS number 18151-53-6 , is a versatile organosilicon compound with the molecular formula C₆H₁₃Cl₃Si. This bulky chlorosilane has carved a niche in the landscape of organic synthesis, primarily as a precursor to the robust thexyldimethylsilyl (TDS) protecting group. Its unique steric profile offers distinct advantages in the selective protection of hydroxyl groups, a critical operation in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of this compound, from its fundamental molecular characteristics to its practical applications, offering researchers, scientists, and drug development professionals a detailed resource for leveraging this reagent in their synthetic endeavors.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe utilization in the laboratory. This compound is a liquid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18151-53-6 | ChemicalBook |

| Molecular Formula | C₆H₁₃Cl₃Si | ChemicalBook |

| Molecular Weight | 219.61 g/mol | ChemicalBook |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | 70-72 °C at 15 mmHg | Inferred from related compounds |

| Density | 1.09 g/cm³ (predicted) | Inferred from related compounds |

Molecular Structure: A Sterically Demanding Architecture

The molecular structure of this compound is characterized by a central silicon atom bonded to three chlorine atoms and a bulky thexyl (1,1,2-trimethylpropyl) group. This steric hindrance is the cornerstone of its utility, influencing its reactivity and the stability of its derivatives.

Caption: 2D representation of this compound's molecular structure.

PART 2: Synthesis and Handling

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrosilylation of tetramethylethylene with trichlorosilane (HSiCl₃). This reaction is often catalyzed by a platinum catalyst, such as hexachloroplatinic acid (H₂PtCl₆).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible process.

-

Reactor Setup and Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire system is purged with dry nitrogen for at least 30 minutes. Causality: Chlorosilanes are highly moisture-sensitive and react with water to produce hydrochloric acid and siloxanes. An inert atmosphere is crucial to prevent this decomposition and ensure a high yield of the desired product.

-

Reagent Charging: Trichlorosilane is charged into the flask. A catalytic amount of a platinum catalyst (e.g., a solution of H₂PtCl₆ in isopropanol) is added. Causality: The platinum catalyst is essential for the hydrosilylation reaction to proceed at a reasonable rate.

-

Addition of Alkene: Tetramethylethylene is added dropwise from the dropping funnel to the stirred solution of trichlorosilane and catalyst. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. Causality: Slow addition prevents a runaway reaction and ensures efficient mixing of the reactants.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the starting materials.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, is isolated and purified by fractional distillation under reduced pressure. Causality: Fractional distillation separates the desired product from unreacted starting materials and any high-boiling side products, yielding a product of high purity.

Safety, Handling, and Disposal

This compound, like other chlorosilanes, is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile rubber). An inert atmosphere is necessary for storage and transfer to prevent decomposition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

-

Spills: In case of a small spill, absorb the material with a dry, inert absorbent such as sand or vermiculite. Do not use water. For larger spills, evacuate the area and follow emergency procedures.

-

Disposal: this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

Reaction with Nucleophiles: The Gateway to Silyl Ethers

The most prominent application of this compound is its conversion to thexyldimethylsilyl chloride (TDSCl), which is then used to introduce the thexyldimethylsilyl (TDS) protecting group onto alcohols. This transformation is typically achieved by reacting this compound with a methyl Grignard reagent (e.g., CH₃MgBr).

The resulting TDSCl readily reacts with alcohols in the presence of a base (e.g., imidazole or triethylamine) to form stable thexyldimethylsilyl ethers.

Caption: General mechanism for the protection of an alcohol with TDS-Cl.

The bulky thexyl group provides significant steric hindrance, making the resulting TDS ethers more stable to a range of reaction conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers. This enhanced stability is a key advantage in complex synthetic sequences where multiple chemical transformations are required.

Selective Reactivity with Other Nucleophiles

While the reaction with alcohols is the most common, the electrophilic silicon center in this compound can also react with other nucleophiles, such as amines and thiols.

-

Amines: Primary and secondary amines can react with this compound to form the corresponding silylamines. The reaction proceeds via nucleophilic attack of the nitrogen atom on the silicon, displacing a chloride ion. Due to the presence of three chlorine atoms, multiple amination can occur.

-

Thiols: Thiols can react in a similar manner to alcohols to form silyl thioethers. The greater nucleophilicity of the thiolate anion compared to the neutral thiol facilitates this reaction.

The bulky nature of the thexyl group can be exploited to achieve selective reactions. For instance, in a molecule containing both a primary alcohol and a secondary alcohol, the less sterically hindered primary alcohol is expected to react preferentially with a bulky silylating agent derived from this compound.

Role in Drug Development: A Strategic Tool for Synthesis

In the context of drug development, the synthesis of complex organic molecules often requires a strategic approach to protecting and deprotecting various functional groups. Thexyl-based silylating agents derived from this compound offer a valuable tool in this regard. The stability of the TDS group under a variety of conditions, coupled with its reliable deprotection using fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF), makes it an attractive choice for protecting hydroxyl groups during the synthesis of pharmaceutical intermediates and final APIs. While specific examples in publicly available literature are often proprietary, the principles of using sterically hindered silylating agents are well-established in the synthesis of numerous complex natural products and pharmaceuticals.

Conclusion: A Versatile Reagent for Complex Synthesis

This compound is a valuable reagent for the modern organic chemist, particularly those engaged in the synthesis of complex molecules for pharmaceutical and other applications. Its defining feature, the bulky thexyl group, imparts a unique steric profile that translates to enhanced stability of its derivative protecting groups. This in-depth guide has provided a comprehensive overview of its properties, synthesis, safe handling, and reactivity. By understanding the principles outlined herein, researchers and drug development professionals can effectively harness the potential of this compound to navigate the challenges of multi-step organic synthesis and accelerate the discovery and development of new chemical entities.

References

- Carl Roth GmbH + Co. KG.

An In-depth Technical Guide to the Reactivity of Thexyltrichlorosilane with Protic Solvents

Abstract

Thexyltrichlorosilane (TCS), known systematically as (1,1,2-trimethylpropyl)trichlorosilane, is a sterically hindered organosilicon compound of significant interest in organic synthesis and materials science. Its bulky thexyl group confers unique reactivity, particularly in reactions with protic solvents, which deviates markedly from less hindered organotrichlorosilanes like methyltrichlorosilane. This guide provides a comprehensive technical overview of the solvolysis of this compound, focusing on its reactions with water (hydrolysis) and alcohols (alcoholysis). We will explore the underlying reaction mechanisms, the influence of steric and electronic effects, kinetic considerations, and practical experimental protocols. The primary objective is to equip researchers with the foundational knowledge and actionable insights required to effectively utilize and control the reactivity of this versatile reagent.

Introduction to this compound (TCS)

Organotrichlorosilanes (RSiCl₃) are fundamental building blocks in silicon chemistry.[1] The reactivity of the silicon-chlorine (Si-Cl) bond is central to their utility, allowing for the formation of silicon-oxygen bonds through reactions with protic species like water and alcohols.[2] this compound is distinguished by its bulky thexyl group, which sterically shields the silicon center. This feature is not merely a structural curiosity; it is a critical determinant of the compound's reactivity, slowing down solvolysis reactions and allowing for greater control compared to smaller analogues.

Physicochemical Properties

A thorough understanding of a reagent begins with its physical and chemical properties. Key data for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃Cl₃Si | PubChem |

| Molar Mass | 219.61 g/mol | PubChem |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | ~192 °C | General Knowledge |

| Density | ~1.15 g/cm³ | General Knowledge |

| Key Feature | Highly reactive with moisture, corrosive | [3] |

Note: Specific values can vary slightly based on purity and measurement conditions.

Core Reactivity: The Mechanism of Solvolysis

The fundamental reaction between this compound and a protic solvent (H-Z, where Z is -OH, -OR, etc.) is a nucleophilic substitution at the silicon atom. This process, known as solvolysis, involves the stepwise replacement of chlorine atoms with the incoming nucleophile, liberating hydrogen chloride (HCl) as a byproduct.[2][4]

The generally accepted mechanism for chlorosilane solvolysis proceeds through a pentacoordinate silicon intermediate or transition state.[5] The reaction is sensitive to both steric and inductive factors.[5]

-

Nucleophilic Attack: The protic solvent (e.g., water or an alcohol) acts as a nucleophile, attacking the electrophilic silicon center.

-

Intermediate Formation: A transient, unstable pentacoordinate silicon species is formed.

-

Leaving Group Departure: A chloride ion is expelled.

-

Proton Transfer: A proton is transferred from the attacking nucleophile to the departing chloride ion (or another base), forming HCl and the substituted silane.

The bulky thexyl group significantly hinders the approach of the nucleophile to the silicon atom.[6] This steric hindrance raises the activation energy of the reaction, resulting in a slower rate of solvolysis compared to less hindered silanes like methyltrichlorosilane.[7] This moderation of reactivity is a key advantage, enabling more controlled, stepwise substitution reactions.

Caption: General mechanism for the solvolysis of this compound.

Specific Reactions with Protic Solvents

Hydrolysis: Reaction with Water

The reaction of any chlorosilane with water is vigorous and highly exothermic, producing corrosive hydrogen chloride gas and eventually forming siloxanes.[3][8]

Reaction: Thexyl-SiCl₃ + 3 H₂O → Thexyl-Si(OH)₃ + 3 HCl followed by condensation n Thexyl-Si(OH)₃ → [Thexyl-SiO₁.₅]ₙ + 1.5n H₂O

The initial hydrolysis yields a thexylsilanetriol, Thexyl-Si(OH)₃. However, silanols are often unstable and readily undergo self-condensation to form siloxane polymers ([R-SiO₁.₅]ₙ), which are highly cross-linked networks.[5] The rate of hydrolysis is critically dependent on the stoichiometry of water, temperature, and the presence of any catalysts. The steric bulk of the thexyl group makes this hydrolysis more controllable than that of smaller organotrichlorosilanes, allowing for the potential isolation of intermediate chlorosilanols if conditions are carefully managed (e.g., low temperature, stoichiometric water, presence of an HCl scavenger).

Alcoholysis: Reaction with Alcohols

Alcoholysis is a synthetically valuable reaction that converts this compound into thexylalkoxysilanes (Thexyl-Si(OR)ₓCl₃₋ₓ).[9] These products are useful intermediates in organic synthesis and for creating advanced materials.[1]

Reaction (stepwise):

-

Thexyl-SiCl₃ + R'OH → Thexyl-SiCl₂(OR') + HCl

-

Thexyl-SiCl₂(OR') + R'OH → Thexyl-SiCl(OR')₂ + HCl

-

Thexyl-SiCl(OR')₂ + R'OH → Thexyl-Si(OR')₃ + HCl

The reaction is typically performed in an inert solvent under anhydrous conditions to prevent competing hydrolysis. An HCl scavenger, such as a tertiary amine (e.g., triethylamine, pyridine), is often included to drive the reaction to completion by neutralizing the HCl byproduct.[4] The choice of alcohol (primary, secondary, tertiary) also impacts the reaction rate, with less sterically hindered alcohols reacting faster. The controlled, stepwise replacement of chloride is more feasible with TCS due to its steric bulk, allowing for the targeted synthesis of mono- and di-alkoxy derivatives.

Experimental Protocols and Considerations

Authoritative Insight: The success of these reactions hinges on rigorous control of moisture and reaction stoichiometry. The liberation of HCl gas requires careful management, typically through an inert gas sweep into a basic scrubber solution. All glassware must be oven- or flame-dried, and all liquid reagents must be anhydrous.

Protocol: Synthesis of Thexyltriethoxysilane

This protocol details a standard procedure for the alcoholysis of TCS with ethanol.

Materials:

-

This compound (TCS)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Triethylamine (NEt₃)

-

Anhydrous Hexane or Toluene (solvent)

-

Reaction flask with dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Scrubber (containing NaOH solution)

Procedure:

-

Setup: Assemble the reaction apparatus and flame-dry under a stream of dry nitrogen. Allow to cool to room temperature.

-

Reagent Loading: Charge the reaction flask with TCS and anhydrous solvent. In a separate, dry dropping funnel, place a solution of anhydrous ethanol (3.1 equivalents) and anhydrous triethylamine (3.1 equivalents) in the same solvent.

-

Reaction: Cool the reaction flask to 0 °C in an ice bath. Begin dropwise addition of the ethanol/triethylamine solution to the stirred TCS solution. Maintain the temperature below 10 °C throughout the addition. A white precipitate of triethylammonium chloride (NEt₃·HCl) will form.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours to ensure complete reaction.

-

Monitoring (Self-Validation): Reaction progress can be monitored by taking small, quenched aliquots for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the TCS starting material and the appearance of the product.

-

Workup: Filter the reaction mixture under a nitrogen blanket to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure thexyltriethoxysilane.

Caption: Workflow for the synthesis of Thexyltriethoxysilane.

Safety, Handling, and Byproduct Management

This compound, like other chlorosilanes, is a hazardous chemical that demands careful handling in a well-ventilated chemical fume hood.[10][11]

-

Corrosivity and Reactivity: TCS reacts violently with water and moisture to produce large quantities of HCl gas.[3][11] This reaction is highly exothermic. Accidental contact with skin or eyes will cause severe chemical burns.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[10]

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation and hazardous reactions.[11] Use oven-dried glassware and anhydrous solvents.

-

Spill Management: Small spills can be neutralized by covering with a dry, non-reactive absorbent like sand or vermiculite, followed by slow, careful quenching with a basic solution (e.g., sodium bicarbonate).

-

Byproduct Disposal: The primary byproduct, HCl, must be neutralized. For laboratory-scale reactions, bubbling the exhaust gas through a sodium hydroxide solution is an effective method. The triethylammonium chloride salt generated in the alcoholysis protocol can typically be disposed of as solid chemical waste after ensuring it is free of residual reactive silanes.

Conclusion

This compound's reactivity with protic solvents is a cornerstone of its utility in synthetic chemistry. The steric hindrance provided by the thexyl group moderates the typically vigorous solvolysis of the Si-Cl bonds, affording a level of control not seen with smaller analogues. This allows for the selective and stepwise synthesis of valuable silanol and alkoxysilane intermediates. A firm grasp of the underlying mechanisms, coupled with meticulous anhydrous experimental technique and stringent safety protocols, enables researchers to harness the unique properties of this powerful reagent for applications ranging from polymer science to the development of novel pharmaceutical intermediates.

References

- Vertex AI Search. (n.d.). Methyltrichlorosilane (CAS 75-79-6): Properties, Applications, and Safety.

- Wikipedia. (n.d.). Trichlorosilane.

- Al-Mansour, S., et al. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.

- MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.

- Google Patents. (n.d.). Process for the preparation of alkoxysilanes.

- ChemicalBook. (n.d.). Methyltrichlorosilane - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyltrichlorosilane.

- REC Silicon. (2023). Trichlorosilane_RSD United States (US) SDS HCS 2012 V4.13.2_English (US).

- Wikipedia. (n.d.). Chlorosilane.

- ResearchGate. (n.d.). Steric Effects of Silyl Groups.

- ResearchGate. (n.d.). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.

- Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chlorosilane - Wikipedia [en.wikipedia.org]

- 3. hscpoly.com [hscpoly.com]

- 4. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. recsilicon.com [recsilicon.com]

An In-depth Technical Guide to Thexyldimethylsilyl (TDS) Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. Silyl ethers are a dominant class of protecting groups for hydroxyl functionalities due to their versatile stability and mild cleavage conditions. Among these, the thexyldimethylsilyl (TDS) group occupies a unique and valuable position. This guide provides a comprehensive overview of the TDS protecting group, detailing its structure, stability, and application. We will explore the causality behind experimental choices for the introduction (silylation) and removal (desilylation) of the TDS group, present field-proven protocols, and offer a comparative analysis against other common silyl ethers to inform strategic synthetic planning.

The Thexyldimethylsilyl Group: Structure and Attributes

The thexyldimethylsilyl group is characterized by the bulky 1,1,2-trimethylpropyl substituent attached to the silicon atom. This "thexyl" group imparts a significant degree of steric hindrance, which is the primary determinant of its chemical behavior. The reagent typically used for its introduction is thexyldimethylsilyl chloride (TDS-Cl).[1][2]

The substantial steric bulk of the thexyl group shields the silicon-oxygen bond from both nucleophilic and acidic attack, rendering TDS ethers considerably more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[3] This enhanced stability allows for a broader range of chemical transformations to be performed on other parts of a molecule without premature cleavage of the protecting group.

Caption: Structure of a Thexyldimethylsilyl (TDS) Ether.

Protection of Alcohols: The Silylation Reaction

The formation of a TDS ether involves the reaction of an alcohol with thexyldimethylsilyl chloride (TDS-Cl). This reaction is an SN2-type displacement at the silicon atom and requires a base to neutralize the hydrochloric acid byproduct.

Mechanism and Reagent Choice: The choice of base and solvent is critical for efficient silylation. Weak, non-nucleophilic bases are preferred to avoid side reactions.

-

Imidazole: This is a highly effective catalyst and base. It activates the silyl chloride by forming a more reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.

-

Triethylamine (Et₃N) or 2,6-Lutidine: These hindered amine bases act as acid scavengers without significantly competing with the alcohol as a nucleophile.[4]

-

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are commonly used as they effectively solvate the reagents and intermediates.[2]

The steric hindrance of the TDS group means that it reacts preferentially with primary alcohols over secondary alcohols, and is generally unreactive towards tertiary alcohols, allowing for regioselective protection in polyol systems.[2][4]

Caption: Generalized workflow for the silylation of an alcohol using TDS-Cl.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add imidazole (2.5 mmol, 170 mg).

-

Silylation: Add thexyldimethylsilyl chloride (TDS-Cl) (1.2 mmol, 0.23 mL) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TDS ether.

Comparative Stability of Silyl Ethers

The utility of a silyl protecting group is defined by its stability profile. The TDS group is significantly more robust than TMS, TES, and even the widely used tert-butyldimethylsilyl (TBS) group, but is generally more labile than the highly hindered triisopropylsilyl (TIPS) group.[5] This intermediate-to-high stability makes it a strategic choice in complex syntheses.

The relative stability towards acidic hydrolysis follows a clear trend based on steric hindrance around the silicon atom.[5][6]

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs TMS=1) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 |

| Thexyldimethylsilyl | TDS | ~70,000 |

| tert-Butyldiphenylsilyl | TBDPS | 500,000 |

| Triisopropylsilyl | TIPS | 700,000 |

Data compiled from various sources.[3][5] The relative rates are approximate and can vary with substrate and conditions.

This table illustrates that a TDS ether is roughly 3-4 times more stable to acid than a TBS ether, allowing for the selective deprotection of a TBS group in the presence of a TDS group.[5]

Deprotection of TDS Ethers

The cleavage of the robust Si-O bond in TDS ethers is most effectively achieved using a source of fluoride ions. The exceptional strength of the resulting silicon-fluoride (Si-F) bond is the thermodynamic driving force for the reaction.[7]

Reagents for Desilylation:

-

Tetrabutylammonium Fluoride (TBAF): This is the most common reagent for silyl ether deprotection. It is typically used as a 1M solution in tetrahydrofuran (THF).[8] The reaction is usually fast and clean at room temperature.

-

Hydrofluoric Acid (HF): Often used in combination with a base like pyridine (HF•Py) or in an acetonitrile/water mixture.[5][8] Caution is required as HF is highly corrosive and toxic, and reactions must be performed in plasticware.

-

Acidic Conditions: While TDS ethers are highly stable to acid, prolonged exposure to strong acids (e.g., acetic acid/water) will eventually lead to cleavage. This method is less common due to the forcing conditions required.[5]

Experimental Protocol: Fluoride-Mediated Deprotection

-

Preparation: Dissolve the TDS-protected alcohol (1.0 mmol) in anhydrous THF (5 mL) in a plastic vial under an argon atmosphere.

-

Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Strategic Application and Selection

The choice of silyl protecting group is a critical decision in synthetic design. The TDS group is particularly advantageous when a robust protecting group is needed that can withstand conditions under which a TBS group might be labile, but where the extreme steric bulk and difficult removal of a TIPS group are not desired.

Caption: Decision workflow for selecting an appropriate silyl protecting group.

Conclusion

The thexyldimethylsilyl (TDS) protecting group is a powerful tool in the arsenal of the synthetic chemist. Its robust nature, born from the steric hindrance of the thexyl moiety, provides superior stability compared to more common silyl ethers like TBS. This allows for greater flexibility in synthetic route design, particularly in complex, multi-step sequences. By understanding the principles governing its introduction, cleavage, and relative stability, researchers and drug development professionals can leverage the unique properties of the TDS group to achieve their synthetic goals with greater efficiency and control.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]

-

Reddy, B. M., & Reddy, P. S. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 9(1), 69-72. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. Retrieved from [Link]

-

Chemdad. (n.d.). DIMETHYLTHEXYLSILYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylthexylsilyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Retrieved from [Link]

-

Kręcijasz, R. B., Malinčík, J., & Šolomek, T. (2023). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. Synthesis, 55(09), 1355-1366. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ACETYLENIC ETHERS FROM ALCOHOLS AND THEIR REDUCTION TO Z- AND E-ENOL ETHERS. Retrieved from [Link]

-

Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Kurjata, J., & Chruściel, J. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1630. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. DIMETHYLTHEXYLSILYL CHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Section 1: Understanding the Core Hazard - The Reactivity of Thexyltrichlorosilane

An In-depth Technical Guide to Thexyltrichlorosilane Safety and Handling

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the safe handling, use, and disposal of this compound. As a Senior Application Scientist, the following protocols and explanations are synthesized from established safety data, reaction chemistry, and field-proven best practices. The core philosophy of this guide is not merely to state procedures, but to explain the underlying chemical principles, enabling users to make informed safety decisions in novel situations.

This compound ((CH₃)₂CHC(CH₃)₂SiCl₃), also known as Trichloro(2,3-dimethylbutan-2-yl)silane, is a member of the organochlorosilane family.[1][2] Its hazard profile is dominated by the three reactive silicon-chlorine (Si-Cl) bonds. The primary danger, from which most other hazards are derived, is its violent and exothermic reaction with water and other protic compounds (e.g., alcohols, amines).[3][4][5][6]

This hydrolysis reaction proceeds rapidly to liberate corrosive hydrogen chloride (HCl) gas and ultimately forms siloxane polymers.[3][7][8] The generation of HCl gas is the principal cause of the severe irritation and chemical burns associated with exposure.[4][8][9]

Understanding this single reaction is critical: it explains why the compound is corrosive, why it fumes in air (reacting with ambient moisture), why it's incompatible with many common solvents, and why water must not be used to extinguish its fires.[5][8][10][11]

Physicochemical Properties

A summary of key quantitative data is essential for risk assessment, particularly for evaluating exposure potential and fire hazards.

| Property | Value | Source(s) |

| CAS Number | 18151-53-6 | [1][2] |

| Molecular Formula | C₆H₁₃Cl₃Si | [2] |

| Molar Mass | 219.61 g/mol | [2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 70-72 °C @ 15 mmHg | [2] |

| Flash Point | 74 °C | [2] |

| Density | 1.16 g/cm³ | [2] |

| Vapor Pressure | 1.39 mmHg @ 25 °C | [2] |

| Water Solubility | Reacts violently | [3][5][6][10] |

Section 2: Hazard Analysis and Risk Mitigation

The chemical properties translate directly into three primary hazard categories for the laboratory professional.

-

Corrosivity: Direct contact with the liquid or its vapor can cause severe chemical burns to the skin, eyes, and respiratory tract.[4][9][10][12] This is due to the rapid generation of hydrochloric acid upon contact with moisture on these surfaces.[8][9] Eye exposure is particularly dangerous and can lead to permanent damage.[9][10][13]

-

Flammability: this compound is a flammable liquid.[5][6][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[10][14] The risk is compounded by its reactivity; contact with certain materials or moisture can generate heat, potentially igniting the substance or nearby combustibles.[5][8]

-

Toxicity: Inhalation of vapors is harmful.[9][12] Low-level exposure causes irritation to the nose and throat, while higher concentrations can lead to severe respiratory damage, including pulmonary edema—a medical emergency where fluid accumulates in the lungs.[9][10]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory. Engineering controls provide the first and most important line of defense, with PPE serving as the essential final barrier.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[14][15] This is non-negotiable. The hood contains vapors, protects the user from inhalation, and provides a contained space in the event of a spill.

-

Inert Atmosphere: Due to its high reactivity with atmospheric moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is critical to maintain the compound's integrity and prevent pressure buildup from HCl generation in sealed containers.[6][11][14][16]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[10][13][17][18]

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of this compound.

| Hazard | Required PPE | Rationale |

| Eye/Face Contact | Chemical splash goggles AND a full-face shield.[10][17][18] | Protects against splashes of the liquid and corrosive vapors. Standard safety glasses are insufficient. Contact lenses should not be worn.[10][17] |

| Skin Contact | Neoprene or nitrile rubber gloves (double-gloving recommended).[16][17] Flame-resistant lab coat.[10][18] | Provides a barrier against the corrosive liquid. Glove integrity should be checked before use. A flame-resistant lab coat protects against splashes and fire hazards. |

| Inhalation | NIOSH-certified respirator with an organic vapor/acid gas cartridge.[10][16][17] | Required for any situation where vapor concentrations may exceed exposure limits or when engineering controls fail. |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict, logical workflow minimizes risk during routine laboratory operations.

Storage

-